(3-(benzo[d][1,3]dioxol-5-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone
Description
Properties
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c22-19(17-4-2-8-24-17)21-14(15-3-1-7-23-15)10-13(20-21)12-5-6-16-18(9-12)26-11-25-16/h1-9,14H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTVFHLWEFJYLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CO4)C5=CC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(benzo[d][1,3]dioxol-5-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological evaluations, particularly focusing on its antibacterial and anti-inflammatory properties.
Chemical Structure
The compound's molecular formula is , with a molecular weight of 314.30 g/mol. The structure features a benzo[d][1,3]dioxole moiety, a furan ring, and a pyrazole core, which are known to enhance biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the pyrazole ring via cyclization reactions.
- Coupling with furan and benzo[d][1,3]dioxole derivatives.
- Purification through recrystallization or chromatography.
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrazoles exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effective inhibition against various Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 80 nM |
| Sarcina | 90 nM |
| Escherichia coli | 110 nM |
The compound was tested using the agar diffusion method and exhibited zones of inhibition comparable to standard antibiotics .
Anti-inflammatory Activity
In addition to antibacterial effects, pyrazole derivatives have been explored for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, potentially providing therapeutic benefits in inflammatory diseases.
Case Studies
A notable study evaluated the anti-inflammatory effects of similar compounds in murine models. The results indicated a significant reduction in edema and inflammatory markers when treated with pyrazole derivatives compared to controls .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to its unique structural features:
- Benzo[d][1,3]dioxole Moiety : Enhances lipophilicity and facilitates membrane penetration.
- Furan Ring : Contributes to the electron-withdrawing characteristics that improve binding affinity to bacterial targets.
- Pyrazole Core : Known for its ability to interact with various biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Derivatives
Pyrazolo[3,4-b]quinoline Derivatives (P1–P10)
- Structure: Feature a fused pyrazoloquinoline core with a furan-2-carbonyl group at position 9 and substituted phenyl rings at position 3.
- Synthesis: Condensation of dimedone with 3-amino-5-methylpyrazole, followed by aromatic aldehyde coupling and furanoyl chloride acylation .
- Comparison: The benzo[d][1,3]dioxol group in the target compound may enhance electron-donating effects compared to the trimethyl-substituted quinoline in P1–P10.
5-(Substituted Phenyl)pyrazoline Methanones
- Examples: Methanone derivatives with trifluoromethylphenyl () or pyridinyl groups ().
- Synthesis : Similar acylation of pyrazolines with substituted benzoyl chlorides.
- Comparison :
C. Bis-Furyl Pyrazolines ()
- Structure : Compounds like 4,4'-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)bis[6-(2-furyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile] (5a).
Physicochemical and Spectroscopic Comparison
Research Findings and Implications
- Structural Activity Relationships (SAR): The methylenedioxy group in the target compound may confer metabolic stability compared to non-cyclic substituents . Furanoyl groups enhance π-stacking in receptor binding, as seen in P1–P10 .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing (3-(benzo[d][1,3]dioxol-5-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone?
- Methodology : The compound is typically synthesized via multi-step reactions. A general approach involves:
- Step 1 : Condensation of substituted chalcones (e.g., benzo[d][1,3]dioxol-5-yl-furan-2-yl ketone) with hydrazine derivatives to form the pyrazoline core.
- Step 2 : Acylation using furan-2-carbonyl chloride under reflux in chloroform with triethylamine as a base, followed by purification via NaHCO₃ wash and vacuum evaporation .
- Critical Parameters : Reaction time (18–24 hours), solvent choice (chloroform or ethanol), and stoichiometric control of acid chlorides to minimize side products .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Key signals include the pyrazoline proton (δ 5.35 ppm, multiplet) and furan ring protons (δ 6.2–7.4 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 480.28 for a related pyrazoline derivative) confirm molecular weight .
- Elemental Analysis : C, H, N percentages are cross-checked against theoretical values to verify purity .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- Screening Protocols :
- Anticonvulsant Activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models, with ED₅₀ calculations .
- Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Strategies :
- Continuous Flow Reactors : Enhance reaction homogeneity and reduce side-product formation during acylation .
- Catalytic Systems : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation steps .
- Solvent Optimization : Replace chloroform with greener solvents (e.g., ethyl acetate) without compromising yield .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Case Example : If unexpected peaks appear in ¹H-NMR (e.g., δ 3.89 ppm for methoxy groups not present in the target structure), consider:
- Impurity Analysis : LC-MS to identify byproducts from incomplete acylation or oxidation .
- Dynamic Effects : Variable-temperature NMR to assess conformational flexibility of the dihydropyrazole ring .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Design Principles :
- Substituent Variation : Replace the furan-2-yl group with thiophene or phenyl rings to assess electronic effects on bioactivity .
- Stereochemical Probes : Synthesize enantiomers using chiral auxiliaries (e.g., (5S)-configured derivatives) to evaluate stereoselective interactions .
Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?
- Experimental Framework :
- pH-Dependent Stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .
- Metabolic Profiling : Use liver microsomes to identify cytochrome P450-mediated oxidation hotspots (e.g., furan ring epoxidation) .
Methodological Resources
- Synthesis Optimization : Refer to Aboul-Eneine et al. () for stepwise protocols.
- Biological Assays : Adapt MES/scPTZ models from anticonvulsant studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
